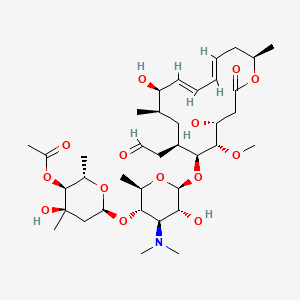

Leucomycin A9

Description

This compound has been reported in Streptomyces kitasatoensis with data available.

Structure

2D Structure

Properties

CAS No. |

18361-49-4 |

|---|---|

Molecular Formula |

C37H61NO14 |

Molecular Weight |

743.9 g/mol |

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate |

InChI |

InChI=1S/C37H61NO14/c1-20-17-25(15-16-39)33(34(46-9)27(42)18-28(43)47-21(2)13-11-10-12-14-26(20)41)52-36-31(44)30(38(7)8)32(22(3)49-36)51-29-19-37(6,45)35(23(4)48-29)50-24(5)40/h10-12,14,16,20-23,25-27,29-36,41-42,44-45H,13,15,17-19H2,1-9H3/b11-10+,14-12+/t20-,21-,22-,23+,25+,26+,27-,29+,30-,31-,32-,33+,34+,35+,36+,37-/m1/s1 |

InChI Key |

LOJFCOBMHWVESZ-MXYURFFASA-N |

Isomeric SMILES |

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Leucomycin A9: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomycin A9 is a member of the leucomycin complex, a group of 16-membered macrolide antibiotics. This document provides a comprehensive overview of the origin of this compound, detailing its producing microorganism, biosynthetic pathway, methods for its isolation and purification, and quantitative data regarding its production. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery, development, and production of macrolide antibiotics.

Producing Microorganism

This compound, as part of the broader leucomycin complex, is a natural product synthesized by the Gram-positive soil bacterium, Streptomyces kitasatoensis.[1][2][3] The discovery of the leucomycin complex produced by this actinomycete dates back to 1953.[2] Streptomyces species are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.

Biosynthesis of this compound

The biosynthesis of this compound follows a modular polyketide synthase (PKS) pathway, which is typical for macrolide antibiotics. The core structure of the leucomycin macrolactone is assembled by a type I PKS, followed by a series of post-PKS modifications, including hydroxylations and glycosylations, to yield the final active compound.

Polyketide Synthase (PKS) Assembly

The leucomycin aglycone is synthesized through the condensation of extender units derived from short-chain carboxylic acids. The specific extender units and the sequence of their incorporation are dictated by the modular nature of the leucomycin PKS. While the complete enzymatic cascade for leucomycin biosynthesis has not been fully elucidated in the provided search results, a biosynthetic gene cluster (BGC) for leucomycin has been identified and is available in the MIBiG database (BGC0002452). This BGC contains the genes encoding the PKS modules and the enzymes responsible for post-PKS modifications.

Post-PKS Modifications

Following the synthesis of the polyketide chain and its cyclization to form the macrolactone ring, a series of tailoring reactions occur to produce the various components of the leucomycin complex, including this compound. These modifications are catalyzed by enzymes such as hydroxylases, methyltransferases, and glycosyltransferases, which are also encoded by genes within the leucomycin BGC.

The structural diversity within the leucomycin complex arises from variations in these post-PKS modifications. For instance, different acyl groups can be attached at specific positions on the macrolide ring, leading to the various leucomycin A components. The addition of specific sugar moieties is also a critical step in the biosynthesis of active leucomycins. Glycosyltransferases play a key role in attaching sugars, such as mycaminose and mycarose, to the aglycone.[4][5][6][7][8]

Biosynthetic Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway for the leucomycin aglycone, based on the general principles of type I PKS systems. The specific functions of individual genes within the leucomycin cluster require further experimental validation for a complete and accurate representation of the pathway to this compound.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Fermentation of Streptomyces kitasatoensis

The production of the leucomycin complex is typically achieved through submerged fermentation of S. kitasatoensis. The fermentation conditions, including medium composition, pH, temperature, and aeration, are critical for maximizing the yield of the desired antibiotic. Fed-batch fermentation strategies are often employed to enhance productivity by controlling the nutrient supply.[9][10][11][12][13]

A representative fermentation protocol would involve:

-

Inoculum Preparation: A seed culture of S. kitasatoensis is prepared by inoculating a suitable liquid medium and incubating it until a sufficient cell density is reached.

-

Production Fermentation: The production medium, typically rich in carbon and nitrogen sources, is inoculated with the seed culture. The fermentation is carried out in a bioreactor with controlled temperature (e.g., 28-30°C), pH (e.g., 6.0-7.0), and dissolved oxygen levels.

-

Fed-Batch Strategy: A feeding solution containing concentrated nutrients can be added to the fermenter during the production phase to maintain optimal growth and antibiotic synthesis.

-

Monitoring: The fermentation process is monitored by measuring parameters such as cell growth, substrate consumption, and antibiotic production.

Isolation and Purification of this compound

The leucomycin complex is typically extracted from the fermentation broth using organic solvents. Subsequent purification to isolate individual components like this compound involves chromatographic techniques.

A general workflow for isolation and purification is as follows:

Caption: General workflow for the isolation and purification of this compound.

Detailed Protocol for HPLC Purification:

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and purification of the individual components of the leucomycin complex. A reversed-phase HPLC method is commonly used.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.[14]

-

Mobile Phase: A gradient elution is often necessary to achieve good separation of the closely related leucomycin components. A common mobile phase system consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[14][15][16][17][18] The pH of the aqueous buffer is an important parameter to optimize for optimal separation.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[14][17]

-

Detection: UV detection at a wavelength of around 210-230 nm is suitable for detecting the macrolide chromophore.[14][15][17]

-

Sample Preparation: The crude or partially purified leucomycin extract is dissolved in a suitable solvent, filtered, and then injected into the HPLC system.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected for further analysis and characterization.

Quantitative Data

| Parameter | Typical Range/Value | Reference(s) |

| Producing Organism | Streptomyces kitasatoensis | [1][2][3] |

| Antibiotic Class | 16-membered Macrolide | |

| Biosynthetic Pathway | Type I Polyketide Synthase (PKS) | |

| Fermentation Mode | Submerged, Fed-Batch | [9][10][11][12][13] |

| Typical Fermentation Temperature | 28 - 30 °C | |

| Typical Fermentation pH | 6.0 - 7.0 | |

| Reported Production Titers (Related Macrolides) | Up to 812 mg/L (Daptomycin), 626.30 mg/L (Ascomycin) | [12][19] |

| Purification Method | Solvent Extraction, Column Chromatography (Silica Gel, HPLC) | [20][21][22][23] |

| HPLC Column | C18 Reversed-Phase | [14] |

| HPLC Detection | UV (210-230 nm) | [14][15][17] |

Note: The production titers for related macrolides are provided as a general reference and may not be directly representative of this compound production. Optimization of the fermentation process for S. kitasatoensis is crucial for achieving high yields of this compound.

Conclusion

This compound, a significant component of the leucomycin complex, originates from the metabolic machinery of Streptomyces kitasatoensis. Its biosynthesis is a complex process involving a modular polyketide synthase and a series of post-PKS modifications. The isolation and purification of this compound from fermentation broths rely on established techniques of solvent extraction and chromatography, with HPLC being the key method for obtaining the pure compound. While specific quantitative data for this compound production is limited, optimization of fermentation conditions holds the potential for achieving industrially relevant yields. This technical guide provides a foundational understanding of the origin of this compound, which can aid researchers in their efforts to explore, develop, and produce this and other valuable macrolide antibiotics.

References

- 1. Biosynthesis of Kitasamycin(Leucomycin) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Leucomycin V | C35H59NO13 | CID 5282189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antibiotic glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The crystal structure of two macrolide glycosyltransferases provides a blueprint for host cell antibiotic immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycosyltransferases - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Glycosyltransferases and Glycan-Processing Enzymes - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Fed-batch Fermentation - Creative Biogene [microbiosci.creative-biogene.com]

- 10. Frontiers | Repetitive Fed-Batch: A Promising Process Mode for Biomanufacturing With E. coli [frontiersin.org]

- 11. Frontiers | The Rocky Road From Fed-Batch to Continuous Processing With E. coli [frontiersin.org]

- 12. Daptomycin antibiotic production processes in fed-batch fermentation by Streptomyces roseosporus NRRL11379 with precursor effect and medium optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Strategies in fed-batch cultivation on the production performance of Lactobacillus salivarius I 24 viable cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HPLC Separation of Antibiotics on Newcrom A Column | SIELC Technologies [sielc.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Enhanced ascomycin production in Streptomyces hygroscopicus var. ascomyceticus by employing polyhydroxybutyrate as an intracellular carbon reservoir and optimizing carbon addition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CA1046438A - Production of kitasamycin (leucomycin) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]

- 21. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Technical Whitepaper: Discovery, Isolation, and Characterization of Leucomycin A9 from Streptomyces kitasatoensis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomycin A9 is a 16-membered macrolide antibiotic, part of the larger leucomycin complex produced by the Gram-positive bacterium Streptomyces kitasatoensis. This complex exhibits potent activity against a range of bacteria, making its individual components, including this compound, valuable targets for research and development. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed protocols for fermentation, a multi-step purification process, and comprehensive characterization. It includes quantitative data, experimental workflows, and a depiction of the biosynthetic pathway to serve as a resource for researchers in natural product chemistry and antibiotic development.

Biosynthesis of this compound

The biosynthesis of the leucomycin aglycone (the macrolide ring structure) is governed by a Type I polyketide synthase (PKS) system in Streptomyces kitasatoensis. This enzymatic assembly line catalyzes the sequential condensation of acyl-CoA precursors. The process is initiated with a starter unit, followed by multiple rounds of elongation with extender units like methylmalonyl-CoA and ethylmalonyl-CoA. Each PKS module is responsible for one condensation and modification cycle.

Following the synthesis of the polyketide chain and its cyclization into the 16-membered macrolactone ring, a series of post-PKS modifications occur. These tailoring reactions are crucial for the final structure and bioactivity of this compound. Key modifications include glycosylation, where sugar moieties (like mycaminose and mycarose) are attached, and acylation at specific hydroxyl groups of the sugar residues. The specific combination of these tailoring steps differentiates this compound from other members of the leucomycin complex.

Caption: Fig. 1: this compound Biosynthetic Pathway

Methodology for Discovery and Isolation

The isolation of this compound is a multi-step process that begins with the fermentation of S. kitasatoensis, followed by extraction of the crude antibiotic complex and subsequent chromatographic purification to resolve the individual components.

Caption: Fig. 2: Experimental Workflow for this compound Isolation

Experimental Protocols

Fermentation of Streptomyces kitasatoensis

-

Seed Culture Preparation: Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with a sporulated culture of S. kitasatoensis. Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

-

Production Culture: Transfer the seed culture (5% v/v) into a 2 L production flask containing 1 L of production medium.

-

Production Medium Composition:

-

Glucose: 20 g/L

-

Soybean Meal: 30 g/L

-

Starch: 20 g/L

-

NaCl: 5 g/L

-

CaCO₃: 3 g/L

-

(NH₄)₂SO₄: 3 g/L

-

Adjust to pH 7.0 before sterilization.

-

-

Incubation: Ferment for 7-10 days at 28°C with agitation at 200 rpm. Monitor antibiotic production using a bioassay or HPLC analysis.

Extraction of Crude Leucomycin Complex

-

Harvesting: Separate the mycelia from the fermentation broth by centrifugation (5,000 x g, 20 min) or filtration.

-

pH Adjustment: Adjust the pH of the supernatant to 8.5 using 2M NaOH.

-

Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.

-

Concentration: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude, yellowish-brown residue.

Purification of this compound

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of chloroform and load it onto a silica gel column (60-120 mesh) pre-equilibrated with chloroform.

-

Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:0, 99:1, 98:2, 95:5 v/v).

-

Collect fractions and analyze by Thin Layer Chromatography (TLC) using a chloroform-methanol (9:1) mobile phase and visualization with anisaldehyde-sulfuric acid reagent.

-

Pool fractions containing the leucomycin components.

-

-

Preparative Reversed-Phase HPLC:

-

Dissolve the enriched leucomycin fraction in the mobile phase.

-

Inject the sample onto a preparative C18 column (e.g., 250 x 20 mm, 10 µm).

-

Elute with an isocratic or gradient mobile phase of acetonitrile and water (e.g., 60:40 v/v) at a flow rate of 10 mL/min.

-

Monitor the elution profile at 232 nm.

-

Collect the peak corresponding to this compound based on its retention time relative to standards of other leucomycin components.

-

Lyophilize the collected fraction to obtain pure this compound as a white powder.

-

Results and Characterization

Quantitative Production and Purification Data

The following tables summarize representative quantitative data from a typical this compound isolation process. Yields can vary significantly based on the specific S. kitasatoensis strain and fermentation conditions.

| Table 1: Fermentation Parameters and Production Titer | |

| Parameter | Value |

| Fermentation Volume | 10 L |

| Incubation Time | 9 days |

| Temperature | 28°C |

| Final pH | 8.2 |

| Total Leucomycin Complex Titer | ~450 mg/L |

| Table 2: Purification Summary for this compound | |||||

| Purification Step | Total Mass (mg) | Mass of A9 (mg) | Purity (%) | Step Yield (%) | Overall Yield (%) |

| Crude Extract | 4,500 | ~180 | ~4% | 100 | 100 |

| Silica Gel Pool | 950 | ~152 | ~16% | 84.4 | 84.4 |

| Prep-HPLC Fraction | 105 | 101 | >96% | 66.4 | 56.1 |

Spectroscopic Data for Characterization

| Table 3: Spectroscopic Data for Josamycin (Leucomycin A3) - Reference for this compound | |

| Technique | Key Signals / Data |

| HR-MS (ESI+) | m/z [M+H]⁺: Calculated for C₄₂H₇₀NO₁₅: 828.4794; Found: 828.4799 |

| ¹H NMR (CDCl₃, ppm) | δ ~9.7 (s, 1H, -CHO), δ ~6.0-7.5 (m, olefinic protons), δ ~4.0-5.5 (m, sugar & macrolide protons), δ ~3.4 (s, 3H, -OCH₃), δ ~2.5 (s, 6H, -N(CH₃)₂), δ ~2.1 (s, 3H, -OCOCH₃), δ ~0.8-1.2 (m, multiple methyl groups) |

| ¹³C NMR (CDCl₃, ppm) | δ ~204 (-CHO), δ ~170 (-COO-), δ ~120-145 (olefinic carbons), δ ~103 (anomeric carbon), δ ~60-85 (sugar & macrolide carbons), δ ~49 (-OCH₃), δ ~41 (-N(CH₃)₂), δ ~21 (-OCOCH₃), δ ~10-25 (methyl carbons) |

Note: For this compound, the characteristic signals for the isovaleryl group in Josamycin (e.g., doublet at ~0.9 ppm for two methyls, multiplet at ~2.1 ppm for CH) would be absent. Instead, an additional acetyl methyl signal would be expected around δ 2.0-2.1 ppm in the ¹H NMR spectrum.

Conclusion

The discovery and isolation of individual macrolide components like this compound from complex fermentation broths remain a challenging yet critical task in natural product drug discovery. The methodologies outlined in this guide, combining optimized fermentation, targeted solvent extraction, and multi-step chromatography, provide a robust framework for obtaining this compound in high purity. While detailed characterization data for this compound is sparse, analysis by analogy to closely related structures like Josamycin provides a strong basis for its identification. This guide serves as a comprehensive technical resource to facilitate further research into the biological activities and therapeutic potential of this compound.

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Leucomycin A9

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Leucomycin A9, a macrolide antibiotic. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular characteristics, the experimental protocols used for its elucidation, and its mechanism of action.

Chemical Structure and Properties

This compound is a member of the leucomycin complex, a group of closely related 16-membered macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1] Its chemical structure is characterized by a 16-membered lactone ring, to which two deoxy sugars, L-mycarose and D-mycaminose, are attached.

The molecular formula of this compound is C37H61NO14, and its molecular weight is approximately 743.9 g/mol .[2] The systematic IUPAC name for this compound is [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate.[2]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.[2]

| Property | Value |

| Molecular Formula | C37H61NO14 |

| Molecular Weight | 743.9 g/mol |

| Monoisotopic Mass | 743.40920562 Da |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 5 |

| Hydrogen Bond Acceptor Count | 15 |

| Rotatable Bond Count | 10 |

| Exact Mass | 743.40920562 Da |

| Topological Polar Surface Area | 200 Ų |

| Heavy Atom Count | 52 |

| Formal Charge | 0 |

| Complexity | 1210 |

Stereochemistry

This compound is a chiral molecule with 16 defined stereocenters, leading to a specific three-dimensional conformation that is crucial for its biological activity.[3] The absolute stereochemistry has been determined through extensive spectroscopic and chemical degradation studies. The defined stereocenters are located on both the macrolactone ring and the attached sugar moieties.[3]

Experimental Data

NMR Spectroscopic Data

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the assembly of its complex structure.

Table 2.1.1: ¹H NMR Data for this compound (Specific experimental data not publicly available in the searched resources)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ... | ... | ... | ... |

Table 2.1.2: ¹³C NMR Data for this compound (Specific experimental data not publicly available in the searched resources)

| Position | Chemical Shift (δ, ppm) |

| ... | ... |

X-ray Crystallographic Data

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.

Table 2.2.1: Selected Bond Lengths for this compound from X-ray Crystallography (Specific experimental data not publicly available in the searched resources)

| Atom 1 | Atom 2 | Bond Length (Å) |

| ... | ... | ... |

Table 2.2.2: Selected Bond Angles for this compound from X-ray Crystallography (Specific experimental data not publicly available in the searched resources)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| ... | ... | ... | ... |

Experimental Protocols

The isolation and structural elucidation of a natural product like this compound involves a multi-step process. The following is a generalized protocol based on standard methodologies for macrolide antibiotics.

Fermentation and Isolation

-

Cultivation of Streptomyces kitasatoensis : The microorganism is cultured in a suitable nutrient medium under controlled conditions of temperature, pH, and aeration to promote the production of the leucomycin complex.

-

Extraction : The culture broth is harvested, and the mycelium is separated from the filtrate. The leucomycin complex is then extracted from both the mycelium and the filtrate using organic solvents such as ethyl acetate or chloroform.

-

Purification : The crude extract is subjected to a series of chromatographic techniques to separate the different components of the leucomycin complex. These methods may include:

-

Silica Gel Column Chromatography : Using a gradient of solvents to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC) : A more refined technique for high-resolution separation of the individual leucomycin analogues, including this compound.[4]

-

Structural Elucidation

-

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact molecular weight and molecular formula of the purified compound.

-

Infrared (IR) Spectroscopy : Provides information about the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : Used to identify chromophores, such as conjugated double bonds, within the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

1D NMR (¹H and ¹³C) : To identify the types and connectivity of hydrogen and carbon atoms.

-

2D NMR (COSY, HSQC, HMBC, NOESY) : To establish the connectivity between atoms and to determine the relative stereochemistry of the molecule.

-

-

X-ray Crystallography : If a suitable crystal can be obtained, X-ray diffraction analysis provides the definitive three-dimensional structure and absolute stereochemistry.

Mechanism of Action and Signaling Pathway

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved by binding to the 50S subunit of the bacterial ribosome.

The diagram below illustrates the general mechanism of action for macrolide antibiotics.

Caption: Mechanism of action of this compound on the bacterial ribosome.

This binding event physically obstructs the nascent peptide exit tunnel, preventing the elongating polypeptide chain from passing through. This steric hindrance leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein synthesis and ultimately leading to the inhibition of bacterial growth or cell death.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. This compound | C37H61NO14 | CID 5282328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. Quantitative analysis of impurities in leucomycin bulk drugs and tablets: A high performance liquid chromatography-charged aerosol detection method and its conversion to ultraviolet detection method - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of Leucomycin A9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the macrolide antibiotic Leucomycin A9, covering its fundamental molecular properties, mechanism of action, biosynthetic origins, and analytical methodologies. The information is curated to support research and development efforts in the fields of microbiology, pharmacology, and medicinal chemistry.

Molecular Profile of this compound

This compound is a member of the leucomycin complex, a group of closely related 16-membered macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis. These compounds are known for their activity primarily against Gram-positive bacteria.

| Property | Data | Citation |

| Molecular Formula | C37H61NO14 | [1][2][3] |

| Molecular Weight | 743.88 g/mol | [1][2][3] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

As a macrolide antibiotic, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This process is initiated by the binding of the molecule to the large (50S) subunit of the bacterial ribosome.

The primary mechanism of action involves the stimulation of peptidyl-tRNA dissociation from the ribosome.[1] Rather than completely blocking peptide bond formation or the translocation process, this compound allows for the synthesis of short peptides which then prematurely dissociate as peptidyl-tRNAs.[1] This disruption of the normal translation cycle effectively halts the production of functional proteins, leading to a bacteriostatic effect.

The binding site for macrolides is located within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[3] Specifically, interactions occur with the 23S rRNA component. While the precise interactions for this compound are not fully elucidated, studies on similar macrolides and lincosamides show that they protect specific bases in the peptidyl transferase loop of the 23S rRNA from chemical modification, notably involving nucleotides such as A2058, A2059, A2451, and G2505 (E. coli numbering).

Signaling Pathway of Protein Synthesis Inhibition

The following diagram illustrates the general mechanism of protein synthesis inhibition by macrolide antibiotics like this compound.

Figure 1: Mechanism of protein synthesis inhibition by this compound.

Biosynthesis of this compound

This compound is a secondary metabolite produced by Streptomyces kitasatoensis. The biosynthesis of the leucomycin complex is influenced by the availability of specific precursors in the fermentation medium. For instance, the addition of L-valine and L-leucine can direct the biosynthesis towards different leucomycin analogues. The aglycone of leucomycin is synthesized via the polyketide pathway, which involves the condensation of malonyl-CoA subunits, similar to fatty acid biosynthesis.[4] This process can be specifically inhibited by cerulenin, an inhibitor of fatty acid and polyketide synthesis.[4]

Biosynthesis Workflow Overview

The following diagram provides a high-level overview of the biosynthetic pathway leading to the Leucomycin complex.

Figure 2: Overview of the Leucomycin biosynthesis pathway.

Experimental Protocols

Purification of Leucomycin Complex from Streptomyces kitasatoensis

A general procedure for the extraction and purification of the Kitasamycin (Leucomycin) complex from a fermentation broth is outlined below. This can be adapted for the specific isolation of this compound.

Protocol:

-

Extraction:

-

Adjust the pH of the fermentation broth to alkaline.

-

Extract the broth twice with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts.

-

-

Concentration:

-

Dry the combined organic extract over an anhydrous salt (e.g., sodium sulfate).

-

Concentrate the extract under reduced pressure to obtain a crude residue.

-

-

Chromatographic Purification:

-

Dissolve the crude residue in a minimal amount of a suitable solvent.

-

Subject the dissolved residue to column chromatography using an adsorbent such as silica gel, alumina, or magnesium silicate.

-

Elute the column with a solvent gradient (e.g., chloroform-methanol mixtures) to separate the different leucomycin components.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Isolation of this compound:

-

Combine the fractions containing this compound, as identified by comparison with a reference standard on TLC.

-

Further purification can be achieved by techniques such as countercurrent distribution or preparative High-Performance Liquid Chromatography (HPLC).

-

-

Crystallization:

-

Crystallize the purified this compound from a suitable solvent system to obtain the final product.

-

High-Performance Liquid Chromatography (HPLC) Analysis of Leucomycin

The following provides a general framework for developing an HPLC method for the analysis of this compound. Method optimization and validation are crucial for specific applications.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for macrolide analysis.

-

Mobile Phase: A gradient elution is often employed. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile. The specific gradient program will need to be optimized.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a low wavelength, such as 210 nm, is often used as many macrolides lack a strong chromophore.

-

Column Temperature: Maintaining a constant column temperature (e.g., 45°C) can improve peak shape and reproducibility.

General Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., the initial mobile phase composition). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the diluent. Filter the sample through a 0.45 µm filter before injection.

-

Chromatographic Run: Equilibrate the column with the initial mobile phase. Inject the standards and samples.

-

Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.

Workflow for HPLC Method Development:

Figure 3: Workflow for HPLC method development for this compound analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. CA1046438A - Production of kitasamycin (leucomycin) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]

- 4. Inhibition of the biosynthesis of leucomycin, a macrolide antibiotic, by cerulenin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Leucomycin A9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A9 is a member of the 16-membered ring macrolide class of antibiotics, a group of natural products produced by Streptomyces kitasatoensis.[1][2] Like other macrolide antibiotics, this compound exhibits potent activity primarily against Gram-positive bacteria by inhibiting bacterial protein synthesis.[3] This technical guide provides a detailed exploration of the mechanism of action of this compound, focusing on its molecular interactions with the bacterial ribosome, the resulting inhibition of protein synthesis, and known mechanisms of bacterial resistance. The guide also includes representative quantitative data for 16-membered macrolides, detailed experimental protocols for key analytical methods, and visualizations to elucidate complex pathways and workflows.

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for this compound and other macrolide antibiotics is the inhibition of bacterial protein synthesis.[4][5] This is achieved by binding to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery.[4][6] By binding within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome, macrolides sterically hinder the progression of the growing peptide chain.[5][7] This obstruction can lead to the premature dissociation of peptidyl-tRNA from the ribosome, ultimately halting protein elongation.[6][8]

The action of macrolides is not merely a simple blockage of the tunnel but can be context-specific, depending on the sequence of the nascent polypeptide chain.[9] Certain amino acid sequences can enhance the inhibitory effect of the bound macrolide, leading to a more potent, sequence-specific arrest of translation.[9]

Molecular Interactions with the Ribosome

This compound, as a 16-membered macrolide, binds to a site on the 23S rRNA within the large ribosomal subunit, near the peptidyl transferase center (PTC).[5][6] The binding site is predominantly composed of rRNA, with key interactions occurring with nucleotides in domain V and domain II of the 23S rRNA.[6]

Key interactions for macrolides include:

-

A2058 and A2059 (E. coli numbering): These nucleotides are crucial for the binding of most macrolides.[6]

-

Nascent Peptide Exit Tunnel (NPET): The macrolide molecule physically occupies a portion of the NPET, creating a constriction that impedes the passage of the elongating polypeptide chain.[5] The 16-membered ring of leucomycins extends deeper into the exit tunnel compared to 14-membered macrolides.[5]

The precise binding kinetics, including association and dissociation rates, can influence the efficacy of the antibiotic. For some macrolides, a slower dissociation from the ribosome has been correlated with bactericidal activity.[10]

Resistance Mechanisms

Bacterial resistance to macrolide antibiotics, including this compound, can arise through several mechanisms:

-

Target Site Modification: The most common mechanism is the methylation of an adenine residue (A2058 in E. coli) in the 23S rRNA by Erm-type methyltransferases.[6] This modification reduces the binding affinity of the macrolide to the ribosome.

-

Drug Efflux: Bacteria can acquire genes that code for efflux pumps, which actively transport the macrolide antibiotic out of the cell, preventing it from reaching its ribosomal target.

-

Drug Inactivation: Enzymatic inactivation of the macrolide by esterases or phosphotransferases can render the antibiotic ineffective.

-

Ribosomal Protein Mutations: Mutations in ribosomal proteins L4 and L22, which are located near the macrolide binding site, can also confer resistance, although this is less common.[6]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of a Representative 16-Membered Macrolide against Various Bacterial Strains.

| Bacterial Strain | Representative MIC (µg/mL) |

| Staphylococcus aureus | 0.5 - 2.0 |

| Streptococcus pneumoniae | ≤0.12 - 1.0 |

| Streptococcus pyogenes | ≤0.12 |

| Enterococcus faecalis | >16 |

| Haemophilus influenzae | 1.0 - 8.0 |

| Moraxella catarrhalis | ≤0.12 - 0.5 |

Note: These values are representative for 16-membered macrolides and may not reflect the exact MICs for this compound. MIC values can vary depending on the specific strain and testing methodology.[11][12]

Table 2: 50% Inhibitory Concentration (IC50) for Protein Synthesis Inhibition by Representative Macrolide Antibiotics.

| Antibiotic (Class) | Bacterial Species | IC50 (µg/mL) |

| Erythromycin (14-membered) | Escherichia coli | ~1-5 |

| Tylosin (16-membered) | Staphylococcus aureus | ~0.1-1 |

| Spiramycin (16-membered) | Staphylococcus aureus | ~0.5-2 |

Note: Specific IC50 values for this compound are not available in the reviewed literature. The values presented are for other macrolides and serve as an illustration of the typical potency of this antibiotic class in in vitro translation assays.[13][14]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of macrolide antibiotics. These protocols are generalized from the literature and can be adapted for the specific analysis of this compound.

Ribosome Binding Assay (Filter Binding Method)

This assay measures the direct binding of a radiolabeled antibiotic to ribosomes.

Materials:

-

Purified bacterial 70S ribosomes

-

Radiolabeled this compound (e.g., [3H]-Leucomycin A9)

-

Binding Buffer: 20 mM HEPES-KOH (pH 7.6), 10 mM Mg(OAc)2, 150 mM NH4Cl, 4 mM 2-mercaptoethanol

-

Nitrocellulose filters (0.45 µm)

-

Scintillation fluid and counter

Procedure:

-

Prepare reaction mixtures containing a fixed concentration of purified ribosomes (e.g., 100 nM) and varying concentrations of radiolabeled this compound in binding buffer.

-

Incubate the mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.

-

Filter the reaction mixtures through pre-wetted nitrocellulose filters under vacuum. Ribosome-bound antibiotic will be retained on the filter, while unbound antibiotic will pass through.

-

Wash the filters twice with ice-cold binding buffer to remove any non-specifically bound ligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the amount of radioactivity on each filter using a scintillation counter.

-

Plot the amount of bound antibiotic as a function of the free antibiotic concentration to determine the dissociation constant (Kd).[15]

In Vitro Translation Inhibition Assay

This assay determines the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50).

Materials:

-

Cell-free transcription-translation system (e.g., E. coli S30 extract)

-

DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)

-

Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]-methionine)

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

Procedure:

-

Set up in vitro translation reactions containing the S30 extract, DNA template, amino acid mixture, and varying concentrations of this compound.

-

Incubate the reactions at 37°C for a defined period (e.g., 60 minutes) to allow for protein synthesis.

-

Stop the reactions by adding an equal volume of 10% TCA to precipitate the newly synthesized proteins.

-

Heat the samples at 90°C for 10 minutes to hydrolyze aminoacyl-tRNAs.

-

Cool the samples on ice and collect the precipitated protein on glass fiber filters.

-

Wash the filters with 5% TCA and then with ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to a no-drug control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.[16][17]

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton broth (or other appropriate growth medium)

-

This compound stock solution

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a serial two-fold dilution of this compound in Mueller-Hinton broth in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL). Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits bacterial growth (no turbidity). Alternatively, measure the optical density at 600 nm (OD600) using a plate reader. The MIC is the lowest concentration at which the OD600 is not significantly different from the negative control.[18][19]

Mandatory Visualizations

Signaling Pathway of Protein Synthesis Inhibition

Caption: A diagram illustrating the binding of this compound to the 50S ribosomal subunit, leading to the inhibition of protein synthesis and subsequent antibacterial effect.

Experimental Workflow for MIC Determination

Caption: A flowchart outlining the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound.

Logical Relationship of Resistance Mechanisms

Caption: A diagram showing the primary resistance mechanisms that bacteria employ to overcome the inhibitory effects of this compound.

Conclusion and Future Directions

This compound, a 16-membered macrolide antibiotic, effectively inhibits bacterial growth by targeting the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel, thereby halting protein synthesis. While the general mechanism is well-understood for the macrolide class, specific quantitative data on the binding affinity and inhibitory concentrations of this compound are needed to fully characterize its activity profile. Future research should focus on obtaining high-resolution crystal structures of this compound in complex with the bacterial ribosome to elucidate the precise molecular interactions. Furthermore, detailed kinetic studies of its binding and inhibition, as well as comprehensive profiling of its activity against a broad range of clinical isolates, will be crucial for its potential development as a therapeutic agent. Understanding the nuances of its interaction with the ribosome may also aid in the design of novel macrolide derivatives that can overcome existing resistance mechanisms.

References

- 1. Kinetics of binding of macrolides, lincosamides, and synergimycins to ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Electronic and lipophilic interactions of macrolides (leucomycin derivatives) with ribosomal receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Antibiograms and Antimicrobial Susceptibility Testing Information [testguide.labmed.uw.edu]

- 12. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of the biosynthesis of leucomycin, a macrolide antibiotic, by cerulenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. researchgate.net [researchgate.net]

- 19. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Antibacterial Spectrum of Leucomycin A9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of Leucomycin A9, a 16-membered macrolide antibiotic. The document details its in vitro activity against a range of bacterial species, outlines the experimental methodologies for determining its efficacy, and illustrates its mechanism of action.

Introduction

This compound is a member of the leucomycin complex, a group of macrolide antibiotics produced by Streptomyces kitasatoensis. Macrolides are a well-established class of antibiotics that inhibit bacterial protein synthesis. This compound demonstrates a strong antibacterial effect primarily against Gram-positive bacteria.[1] It also exhibits activity against spirochetes, Rickettsia, and Chlamydia.[1] This guide focuses on the quantitative assessment of its antibacterial spectrum through the determination of Minimum Inhibitory Concentrations (MICs).

Antibacterial Spectrum of this compound

The in vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. While specific MIC values for this compound are not extensively documented in publicly available literature, the activity of closely related 16-membered macrolides, such as josamycin and the broader leucomycin complex, provides valuable insights into its expected antibacterial spectrum.

Table 1: Anticipated In Vitro Antibacterial Activity of this compound Based on Related Macrolides

| Bacterial Species | Type | Expected MIC Range (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.12 - 2 |

| Staphylococcus epidermidis | Gram-positive | Likely similar to S. aureus |

| Streptococcus pyogenes | Gram-positive | ≤ 1 |

| Streptococcus pneumoniae | Gram-positive | ≤ 1 |

| Gram-negative bacteria | Gram-negative | Generally higher; reduced activity |

Note: The expected MIC ranges are extrapolated from data on similar 16-membered macrolide antibiotics. Actual MIC values for this compound may vary and require specific experimental determination.

Experimental Protocols for Determining Antibacterial Spectrum

The following are detailed methodologies for key experiments to determine the antibacterial spectrum of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

This compound reference standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing (e.g., ATCC reference strains)

-

Spectrophotometer

-

Sterile saline (0.85%)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1024 µg/mL.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 512 µg/mL.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well. This will create a range of concentrations (e.g., 512 µg/mL to 0.25 µg/mL).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation: Add 10 µL of the standardized bacterial suspension to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Quality Control

For each batch of MIC testing, include quality control strains with known MIC values for this compound (if available) or other macrolides to ensure the accuracy and reproducibility of the results. Reference strains such as Staphylococcus aureus ATCC 29213 and Streptococcus pneumoniae ATCC 49619 are commonly used.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This process occurs through a specific interaction with the bacterial ribosome.

Signaling Pathway of this compound Action:

Caption: Mechanism of action of this compound.

This compound specifically binds to the 50S subunit of the bacterial ribosome. The primary binding site is located within the 23S ribosomal RNA (rRNA) at or near the peptidyl transferase center (PTC). This binding event physically obstructs the nascent peptide exit tunnel (NPET). As a result, the elongation of the growing polypeptide chain is prematurely terminated, leading to the inhibition of protein synthesis. This disruption of a fundamental cellular process ultimately results in either the inhibition of bacterial growth (bacteriostasis) or bacterial cell death (bactericidal effect), depending on the concentration of the antibiotic and the susceptibility of the bacterial species.

Conclusion

This compound is a macrolide antibiotic with a potent antibacterial activity primarily directed against Gram-positive bacteria. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, is well-understood for the macrolide class. The determination of its specific MIC values against a broad panel of clinically relevant bacteria through standardized protocols is crucial for its potential development and application in treating bacterial infections. Further research is warranted to fully elucidate the complete antibacterial spectrum and clinical utility of this compound.

References

In Vitro Activity of Leucomycin A9 Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A9 is a member of the leucomycin complex, a group of macrolide antibiotics produced by Streptomyces kitasatoensis. Macrolide antibiotics are a clinically significant class of drugs known for their efficacy against a broad spectrum of bacterial pathogens, particularly Gram-positive organisms. This technical guide provides an in-depth overview of the in vitro activity of this compound against Gram-positive bacteria, focusing on quantitative data, detailed experimental protocols for determining antimicrobial susceptibility, and the underlying mechanism of action. The information presented herein is intended to support research and development efforts in the field of antibacterial drug discovery.

Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria to Leucomycins

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for leucomycin-related antibiotics against a range of clinically relevant Gram-positive bacteria. It is important to note that specific MIC data for this compound is limited in publicly available literature. Therefore, the data presented below is a representative compilation based on studies of closely related leucomycins, such as josamycin and miokamycin, to illustrate the expected activity profile. The mode MIC is the most frequently occurring MIC value in a dataset.

| Bacterial Species | Antibiotic | Mode MIC (µg/mL) |

| Staphylococcus aureus | Josamycin | 1 |

| Miokamycin | 2 | |

| Streptococcus pneumoniae | Josamycin | 0.03-0.12 |

| Miokamycin | 0.06-0.25 | |

| Streptococcus pyogenes | Josamycin | 0.03-0.12 |

| Miokamycin | 0.06-0.25 | |

| Enterococcus spp. | Josamycin | 0.5-1 |

| Miokamycin | 1-2 |

Data is illustrative and based on published results for josamycin and miokamycin to represent the potential activity of this compound.

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The in vitro activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The standard methods for MIC determination are Broth Microdilution and Agar Dilution, as established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Protocol:

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a known concentration.

-

Serial Dilution: The antibiotic stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well plate to achieve a range of final concentrations.

-

Inoculum Preparation: The test bacterium is grown on an appropriate agar medium, and a few colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in broth to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing medium only) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacterium.

Agar Dilution Method

In this method, the antibiotic is incorporated into an agar medium at various concentrations, and then a standardized inoculum of the test bacteria is spotted onto the surface of the agar plates.

Protocol:

-

Preparation of Antibiotic-Containing Agar Plates: A stock solution of this compound is prepared. A series of agar plates are prepared, each containing a different concentration of the antibiotic. This is achieved by adding a specific volume of the antibiotic stock solution to molten Mueller-Hinton Agar (MHA) before it solidifies. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.

-

Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension. A multi-pronged inoculator can be used to test multiple isolates simultaneously.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria at the inoculation spot.

Mandatory Visualization

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action of Macrolide Antibiotics

Macrolide antibiotics, including this compound, exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel for the nascent polypeptide chain. This action prevents the elongation of the peptide chain and ultimately leads to the cessation of bacterial protein production.

Caption: Mechanism of action of this compound and other macrolide antibiotics.

Conclusion

This compound, as a representative of the macrolide class of antibiotics, is expected to demonstrate significant in vitro activity against a wide range of Gram-positive bacteria. The determination of its precise efficacy through standardized MIC testing protocols, such as broth microdilution and agar dilution, is crucial for its potential development as a therapeutic agent. Understanding its mechanism of action, which involves the targeted inhibition of bacterial protein synthesis, provides a solid foundation for further research into its spectrum of activity, potential for resistance development, and clinical utility. This guide serves as a foundational resource for scientists and researchers engaged in the evaluation and development of new antibacterial agents.

Unveiling the Potency of Leucomycin A9 Against Mycoplasma Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplasma species, a genus of bacteria lacking a cell wall, are significant pathogens in both human and veterinary medicine, responsible for a range of respiratory, urogenital, and systemic diseases. Their intrinsic resistance to many common antibiotics necessitates the exploration of alternative therapeutic agents. Leucomycin A9, a 16-membered macrolide antibiotic, has demonstrated notable activity against these challenging pathogens. This technical guide provides an in-depth analysis of the in vitro activity of this compound against various Mycoplasma species, details the experimental protocols for its evaluation, and illustrates its mechanism of action. While specific data for this compound is limited in publicly available literature, this guide leverages data for josamycin, a closely related and principal component of the leucomycin complex, to provide a comprehensive overview.

Quantitative Activity of this compound (Josamycin) Against Mycoplasma Species

The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of josamycin against several clinically relevant Mycoplasma species, compiled from various studies. These values highlight the potent activity of this macrolide against susceptible strains.

| Mycoplasma Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Mycoplasma pneumoniae | 0.0313 - 8 | 4 | 4 - 8 | [1][2][3][4] |

| Mycoplasma gallisepticum | - | - | - | [5][6][7][8] |

| Mycoplasma hyopneumoniae | - | - | - | [9][10][11][12] |

| Mycoplasma synoviae | - | - | - | [13] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. A dash (-) indicates that specific range, MIC₅₀, or MIC₉₀ values were not provided in the cited literature, though the sources confirm josamycin's activity against the species.

Experimental Protocol: Broth Microdilution Method for Mycoplasma MIC Testing

The determination of MIC values for Mycoplasma species requires specialized media and techniques due to their fastidious nature. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) in their M43-A guideline, is a standard procedure.[14][15][16][17][18]

1. Preparation of Materials:

-

Mycoplasma Broth Medium: SP4 broth is commonly used for the growth of Mycoplasma pneumoniae.[19] The medium should be supplemented with fresh yeast extract and horse serum.

-

Antimicrobial Agent: Prepare a stock solution of this compound (or josamycin) of known concentration.

-

96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.

-

Mycoplasma Inoculum: A standardized suspension of the Mycoplasma isolate to be tested, adjusted to a concentration of 10⁴ to 10⁵ color changing units (CCU) per mL.

2. Assay Procedure:

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plates. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized Mycoplasma inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of approximately 5 x 10³ to 5 x 10⁴ CCU/mL.

-

Controls:

-

Growth Control: A well containing broth and inoculum but no antibiotic.

-

Sterility Control: A well containing broth only.

-

-

Incubation: Seal the plates to prevent evaporation and incubate at 37°C in a humidified atmosphere. Incubation times vary depending on the Mycoplasma species and can range from 48 hours to several days.

-

Reading the Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the growth of the mycoplasma, as indicated by the absence of a color change in the pH indicator of the broth.[19][20]

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other macrolide antibiotics, exerts its antimicrobial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through a specific interaction with the bacterial ribosome.

Macrolides bind to the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET).[21][22][23][24] This binding site is located near the peptidyl transferase center (PTC), the catalytic site for peptide bond formation. The presence of the macrolide molecule in the NPET physically obstructs the passage of the elongating polypeptide chain.[25][26][27][28] This steric hindrance prevents the progression of translation, leading to the premature dissociation of peptidyl-tRNA from the ribosome.[26] The ultimate result is the cessation of protein synthesis, which is bacteriostatic and, at higher concentrations, can be bactericidal.

Conclusion

This compound, represented by its principal component josamycin, demonstrates significant in vitro activity against a range of clinically important Mycoplasma species. The standardized broth microdilution method provides a reliable means for determining the susceptibility of clinical isolates. The mechanism of action, centered on the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit, is well-characterized for macrolides. This technical guide provides a foundational resource for researchers and drug development professionals working to address the challenges of Mycoplasma infections and develop novel therapeutic strategies. Further research focusing specifically on the A9 component of the leucomycin complex would be beneficial to fully elucidate its unique properties and potential clinical utility.

References

- 1. Antimicrobial Susceptibility of Mycoplasma pneumoniae Isolates and Molecular Analysis of Macrolide-Resistant Strains from Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro subminimum inhibitory concentrations of macrolide antibiotics induce macrolide resistance in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiotic Sensitivity of 40 Mycoplasma pneumoniae Isolates and Molecular Analysis of Macrolide-Resistant Isolates from Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Clinical evaluation of josamycin for the treatment of Mycoplasma pneumonia in children] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the efficacy of combined immunostimulant-antibiotic therapy against experimental Mycoplasma gallisepticum infection in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unraveling Antimicrobial Resistance Dynamics in Mycoplasma gallisepticum: Insights Into Antibiotic and Disinfectant Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Monitoring of Mycoplasma gallisepticum Minimum Inhibitory Concentrations during the Last Decade (2010–2020) Seems to Reveal a Comeback of Susceptibility to Macrolides, Tiamulin, and Lincomycin [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Antibiotic susceptibility testing of Mycoplasma hyopneumoniae field isolates from Central Europe for fifteen antibiotics by microbroth dilution method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Susceptibilities of Mycoplasma hyopneumoniae Field Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In vitro activity of various antibiotics against Mycoplasma synoviae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CLSI M43 for Mycoplasma Testing Published | News | CLSI [clsi.org]

- 16. M43 | Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas [clsi.org]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. webstore.ansi.org [webstore.ansi.org]

- 19. journals.asm.org [journals.asm.org]

- 20. Standardized Methods and Quality Control Limits for Agar and Broth Microdilution Susceptibility Testing of Mycoplasma pneumoniae, Mycoplasma hominis, and Ureaplasma urealyticum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pnas.org [pnas.org]

- 24. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 25. microbenotes.com [microbenotes.com]

- 26. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. google.com [google.com]

- 28. bio.libretexts.org [bio.libretexts.org]

In-depth Technical Guide on the Toxicology and Safety Profile of Leucomycin A9

General Macrolide Antibiotic Safety Profile

Macrolide antibiotics, as a class, are generally considered to have a good safety profile. The most commonly reported adverse effects are gastrointestinal disturbances. However, some macrolides have been associated with more severe, albeit less frequent, toxicities.

Mechanism of Action and Selective Toxicity

The antibacterial effect of macrolides stems from their ability to inhibit protein synthesis in susceptible bacteria. They achieve this by binding to the 50S subunit of the bacterial ribosome, which prevents the elongation of the polypeptide chain. The selective toxicity of macrolides is attributed to the structural differences between bacterial (70S) and mammalian (80S) ribosomes. Macrolides bind with high affinity to the bacterial 50S subunit but not significantly to the mammalian 60S subunit, thus sparing host protein synthesis.

Potential Toxicities Observed with Related Macrolides

While specific data for Leucomycin A9 is unavailable, studies on other macrolides such as josamycin, midecamycin, and rokitamycin provide some insights into the potential toxicological profile of this class of antibiotics.

Hepatotoxicity

Liver-related adverse effects are a known, though generally rare, concern with some macrolide antibiotics. This can manifest as cholestatic jaundice, elevated liver enzymes (such as alanine aminotransferase), and in some cases, hepatitis. For instance, a chronic toxicity study of josamycin in F344 rats noted dose-dependent proliferation of the liver bile duct in females at high doses. Patients with pre-existing liver conditions may require monitoring of liver function during prolonged therapy with macrolides.

Cardiovascular Effects

Certain macrolide antibiotics have been associated with cardiovascular effects, specifically the prolongation of the QT interval on an electrocardiogram. This can increase the risk of life-threatening cardiac arrhythmias.

Gastrointestinal Effects

The most common side effects of macrolide antibiotics are gastrointestinal in nature and include nausea, vomiting, abdominal pain, and diarrhea. These effects are generally mild and transient.

Drug Interactions

Many macrolide antibiotics are inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. This can lead to clinically significant drug-drug interactions by increasing the plasma concentrations of other drugs that are metabolized by this enzyme.

Summary of Preclinical Toxicity Studies on Related Macrolides

Due to the absence of specific data for this compound, this section presents a summary of findings from preclinical studies on related macrolide antibiotics.

Table 1: Summary of Chronic Toxicity Study of Josamycin in F344 Rats

| Parameter | Observation | Dose/Details |

| No-Observed-Adverse-Effect Level (NOAEL) | < 10 mg/kg body weight (in males) | Based on a decrease in platelet count. |

| Body Weight | Significantly reduced gain in males | At a dietary concentration of 2.5%. |

| Hematology | Dose-dependent decrease in platelet count | In males given 0.02% or more and in females at 2.5%. |

| Serum Biochemistry | Increased blood urea nitrogen (males) and total bilirubin (females) | At higher doses (0.5% and 2.5%). |

| Histopathology | Liver bile duct proliferation in females | At a high dose of 1460 mg/kg body weight. |

Experimental Protocol: Chronic Toxicity Study of Josamycin in Rats

-

Test System: Fischer 344 (F344) rats (10 males and 10 females per group).

-

Administration Route: In the diet.

-

Dosage Levels: 0 (control), 0.02, 0.1, 0.5, or 2.5% in the diet for 52 weeks.

-

Observations: Body weight, food intake, hematological parameters, serum biochemistry, and histopathology.

Comparative Toxicity of Rokitamycin and Josamycin in Rats

A study comparing the oral toxicity of rokitamycin and josamycin in male rats for one month at daily doses up to 2000 mg/kg found no significant toxicological signs for either drug. The only notable finding was a dose-dependent hypertrophy of the cecum in all dosage groups for both drugs.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a lack of publicly available information on the genotoxicity, carcinogenicity, and reproductive and developmental toxicity of this compound. Standard testing batteries for these endpoints would be required for a comprehensive safety assessment.

Experimental Protocols for Standard Toxicity Studies

For a complete toxicological profile, the following studies would typically be conducted. The methodologies for these are standardized and detailed in various regulatory guidelines.

Genotoxicity

A standard battery of genotoxicity tests is typically performed to assess the potential of a substance to cause genetic damage. This usually includes:

-

Ames Test (Bacterial Reverse Mutation Assay): To detect gene mutations.

-

In Vitro Mammalian Cell Gene Mutation Test: (e.g., Mouse Lymphoma Assay) to detect gene mutations and clastogenicity.

-

In Vitro Micronucleus Test or Chromosomal Aberration Assay: In mammalian cells to detect chromosomal damage.

-

In Vivo Micronucleus Test: In rodents to assess chromosomal damage in a whole animal system.

Carcinogenicity

Long-term carcinogenicity studies are typically conducted in two rodent species (usually rats and mice) if there are concerns about the carcinogenic potential of a drug. These studies involve administering the drug to the animals for a major portion of their lifespan and then examining tissues for evidence of tumor formation.

Reproductive and Developmental Toxicity

These studies are designed to evaluate the potential effects of a drug on all stages of reproduction.

-

Fertility and Early Embryonic Development Study: To assess effects on male and female fertility and early embryonic development.

-

Embryo-Fetal Development Study: To evaluate the potential for teratogenicity (birth defects).

-

Pre- and Postnatal Development Study: To assess effects on the developing offspring from conception through weaning.

Signaling Pathways and Experimental Workflows

Without specific toxicological data for this compound, it is not possible to create meaningful diagrams of signaling pathways related to its toxicity or detailed experimental workflows. The general mechanism of action for macrolides, inhibition of bacterial protein synthesis, is well-understood, but this does not directly inform on potential toxicological pathways in mammalian systems.

Diagram of General Drug Safety Assessment Workflow

Below is a generalized workflow for assessing the safety of a new chemical entity, which would be applicable to this compound.

Caption: Generalized workflow for drug safety assessment.

Chemical Structure and Functional Groups of Leucomycin A9

An In-depth Technical Guide to the Functional Groups of Leucomycin A9 For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the functional groups of this compound, a 16-membered macrolide antibiotic. Understanding the chemical functionalities of this molecule is crucial for comprehending its mechanism of action, physicochemical properties, and potential for derivatization in drug development.

This compound is a complex macrolide antibiotic characterized by a 16-membered lactone ring, to which two deoxy sugars, mycaminose and mycarose, are attached via glycosidic bonds. The intricate arrangement of its functional groups dictates its biological activity and chemical properties.